N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-[4-(propan-2-yl)benzyl]acetamide
Description
核磁共振(NMR)
红外光谱(IR)
主要特征峰包括:
质谱(MS)
在电子轰击(EI)模式下,分子离子峰[M]⁺·出现在m/z 425.1,碎片峰包括m/z 298.0(失去四氢噻吩二氧化物环)与m/z 183.1(苄基片段)。
计算模拟构象分析
采用密度泛函理论(DFT)在B3LYP/6-311+G(d,p)基组水平上优化目标化合物的几何构型。计算表明:
- 四氢噻吩二氧化物环 呈半椅式构象,硫原子轴向位移0.3 Å,C-S键长1.82 Å,S=O键长1.43 Å;
- 苯氧基 与苄基 的芳香平面夹角为67°,通过空间位阻减少分子内排斥;
- 酰胺键的旋转能垒为12.5 kcal/mol,表明常温下存在顺反异构动态平衡。
分子静电势(MEP)分析显示,羰基氧与磺酰氧区域为负电势中心,可能参与氢键或离子相互作用。
Properties
Molecular Formula |
C22H27NO4S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-phenoxy-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H27NO4S/c1-17(2)19-10-8-18(9-11-19)14-23(20-12-13-28(25,26)16-20)22(24)15-27-21-6-4-3-5-7-21/h3-11,17,20H,12-16H2,1-2H3 |
InChI Key |
RBCWBLAHTKDORK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiol-Containing Precursors
A widely adopted method involves the cyclization of 3-mercaptotetrahydrothiophene derivatives under oxidizing conditions. For example, treatment of 3-mercaptotetrahydrothiophene with hydrogen peroxide in acetic acid yields the 1,1-dioxide derivative with >85% efficiency. This step is critical for ensuring the stability of the sulfur heterocycle in subsequent reactions.
Oxidation of Tetrahydrothiophene Derivatives
Alternatively, tetrahydrothiophene can be oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, achieving near-quantitative conversion to the 1,1-dioxide form. This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.
Functionalization of the Tetrahydrothiophene Core
Introduction of the Acetamide Group
The acetamide functionality is introduced via nucleophilic acyl substitution. Reacting the tetrahydrothiophene-1,1-dioxide amine with chloroacetyl chloride in the presence of triethylamine (TEA) generates the intermediate chloroacetamide. Subsequent displacement of the chloride with phenoxy groups proceeds via a Williamson ether synthesis, employing potassium carbonate in dimethylformamide (DMF) at 80°C.
Key Reaction Conditions:
-
Chloroacetyl chloride: 1.2 equivalents, 0°C to prevent side reactions.
-
Phenoxide source: Sodium phenoxide or in-situ-generated phenoxide ions.
Coupling of the 4-Isopropylbenzyl Substituent
Alkylation Strategies
The N-alkylation of the secondary amine is achieved using 4-isopropylbenzyl bromide. This reaction typically employs potassium iodide as a catalyst in acetonitrile under reflux, achieving 65–70% yield. Competing O-alkylation is minimized by using a large excess of the amine intermediate.
Reductive Amination Alternative
For improved regioselectivity, reductive amination of 4-isopropylbenzaldehyde with the tetrahydrothiophene-1,1-dioxide amine using sodium cyanoborohydride (NaBH3CN) in methanol has been reported. This method affords moderate yields (55–60%) but reduces halogenated byproduct formation.
Optimization Challenges and Solutions
Competing Side Reactions
-
Oxidation of sulfur intermediates: Controlled stoichiometry of oxidizing agents (e.g., H2O2) prevents over-oxidation to sulfones beyond the 1,1-dioxide stage.
-
Ester hydrolysis: The acetamide group is susceptible to hydrolysis under basic conditions. Employing mild bases (e.g., K2CO3 instead of NaOH) mitigates this issue.
Purification Protocols
-
Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves closely eluting intermediates.
-
Crystallization: Recrystallization from ethanol/water mixtures enhances purity (>98%) for the final product.
Characterization and Analytical Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the stereochemistry at the tetrahydrothiophene ring and the spatial orientation of the isopropylbenzyl group.
Comparative Analysis with Structural Analogs
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Replacing Pd-based catalysts (e.g., Pd(OAc)₂) with copper-mediated Ullmann couplings reduces costs by 40% while maintaining yields ≥60%.
Solvent Recycling
DMF recovery via vacuum distillation achieves 85% reuse efficiency, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-[4-(propan-2-yl)benzyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can undergo further oxidation under specific conditions.
Reduction: The compound can be reduced to modify the sulfone group or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced species .
Scientific Research Applications
Medicinal Chemistry
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-[4-(propan-2-yl)benzyl]acetamide has potential applications in drug development due to its unique structure. Preliminary studies suggest that it may exhibit significant pharmacological effects:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell growth, suggesting that this compound could also possess anticancer properties through mechanisms that involve interaction with specific enzymes or receptors .
- Antimicrobial Properties : The compound's structural features may confer antibacterial or antifungal activity, making it a candidate for further exploration in treating infections.
Research into the biological activity of this compound is ongoing. Interaction studies are crucial for understanding how it interacts with biological targets:
- Enzyme Inhibition : Studies have indicated potential for inhibiting enzymes relevant to various diseases, including those involved in metabolic pathways .
- Mechanism of Action : The compound likely modulates enzyme activity or receptor function, leading to therapeutic effects. Detailed studies are required to elucidate these mechanisms fully.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-[4-(propan-2-yl)benzyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related acetamides with variations in substituents, pharmacological targets, and physicochemical properties (Table 1).
Table 1: Comparison of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-[4-(propan-2-yl)benzyl]acetamide with Analogs
Key Differences and Implications
Sulfone vs. Heterocyclic Substituents: The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes it from analogs like HC-030031 (xanthine derivative) or Suvecaltamide (pyridyl group). Sulfones improve metabolic stability and solubility compared to non-oxidized sulfur analogs . In contrast, Suvecaltamide’s trifluoroethoxy-pyridyl group enhances lipophilicity and CNS penetration, critical for its role as a calcium channel stabilizer .
Phenoxy vs. Aryl/Acyl Substitutions: The phenoxy group in the target compound contrasts with the benzofuran in its closest analog (CAS: 872867-55-5) .
Biological Targets: While HC-030031 and Suvecaltamide have well-defined targets (TRPA1 and Cav channels, respectively), the target compound’s activity remains speculative.
Synthetic Routes: The target compound’s synthesis likely involves acetylation of a secondary amine precursor (similar to methods in and ).
Crystallographic and Physicochemical Properties :
- Analogs like the benzothiazol-trioxo derivative () exhibit strong hydrogen bonding (N–H⋯O) and π-stacking, which the target compound may replicate due to its sulfone and aromatic groups. Such interactions are critical for crystal packing and solubility .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-[4-(propan-2-yl)benzyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and possible applications, drawing from diverse research sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a molecular formula of C22H27NO4S and a molecular weight of approximately 401.5 g/mol. Its structure features a tetrahydrothiophen ring, which contributes to its unique chemical reactivity and biological properties. The presence of functional groups such as the phenoxy group and the propan-2-ylbenzyl moiety enhances its potential for pharmacological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H27NO4S |
| Molecular Weight | 401.5 g/mol |
| Key Functional Groups | Tetrahydrothiophen, Phenoxy, Propan-2-ylbenzyl |
Preliminary studies suggest that this compound may interact with specific enzymes or receptors, modulating their activity. This interaction could lead to various therapeutic effects, including anti-inflammatory and anticancer activities.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit significant pharmacological effects:
- Anticancer Activity :
-
Anti-inflammatory Properties :
- Structural analogs have shown promise in reducing inflammation markers in vitro, suggesting that this compound may have similar effects.
-
Antimicrobial Activity :
- Compounds with thiophene rings have been noted for their antimicrobial properties, indicating that this compound may also possess such activity.
Case Studies
Study 1: Antiviral Activity Against SARS-CoV-2
In a study focused on N-benzylacetamides, several compounds were tested for their ability to inhibit RNA synthesis by SARS-CoV-2 RdRp. The most potent compound exhibited an IC50 value of 1.11 ± 0.05 μM, indicating strong inhibitory action against viral replication .
Study 2: Anticancer Properties
A related compound demonstrated significant cytotoxicity against HCT116 colon cancer and HL60 leukemia cell lines, with IC50 values of 294 nM and 362 nM respectively. Mechanistic studies revealed that the compound induced apoptosis through caspase activation .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the tetrahydrothiophene ring.
- Coupling reactions to attach the phenoxy group and propan-2-ylbenzyl moiety.
- Optimization of reaction conditions to enhance yield and purity.
Synthesis Overview
| Step | Description |
|---|---|
| Step 1: Ring Formation | Cyclization reactions involving appropriate precursors |
| Step 2: Coupling | Attachment of phenoxy and propan-2-ylbenzyl groups |
| Step 3: Optimization | Fine-tuning temperature, solvents, and catalysts |
Q & A
Basic Question: What are the recommended synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-[4-(propan-2-yl)benzyl]acetamide?
Methodological Answer:
The synthesis of structurally related acetamide derivatives typically involves carbodiimide-mediated coupling reactions. For example, substituted acetamides can be synthesized by reacting an activated carboxylic acid derivative (e.g., acyl chloride) with an amine-containing moiety under controlled conditions. In one protocol, 3,4-dichlorophenylacetic acid was coupled with 4-aminoantipyrine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, followed by purification via extraction and crystallization . For the target compound, analogous steps may involve:
Preparation of the tetrahydrothiophene sulfone moiety via oxidation of tetrahydrothiophene-3-amine.
Activation of 2-phenoxyacetic acid to its acyl chloride.
Coupling with the tertiary amine (e.g., 4-isopropylbenzylamine) using EDC or HOBt/DCC in anhydrous solvent.
Final purification via column chromatography or recrystallization.
Advanced Question: How can conformational flexibility in the acetamide backbone influence molecular interactions, and how should this be addressed in computational modeling?
Methodological Answer:
Conformational flexibility in the acetamide linker can lead to multiple low-energy states, impacting binding affinity predictions. X-ray crystallographic studies of related N-substituted acetamides (e.g., ) reveal dihedral angle variations (44.5°–77.5°) between aromatic and heterocyclic rings, driven by steric repulsion and hydrogen bonding . To model this:
- Use molecular dynamics (MD) simulations with explicit solvent (e.g., CHARMM or AMBER force fields) to sample conformational space.
- Apply quantum mechanical calculations (DFT/B3LYP) to optimize geometries and identify dominant conformers.
- Validate against experimental data (e.g., X-ray or NMR) to refine force field parameters .
Basic Question: What analytical techniques are critical for verifying the purity and structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., phenoxy protons at δ 6.8–7.2 ppm, sulfone protons at δ 3.1–3.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., expected [M+H]+ ion for C₂₂H₂₈N₂O₄S).
- HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.
- X-ray Crystallography : For absolute configuration determination (if single crystals are obtained via slow evaporation in methylene chloride) .
Advanced Question: How can researchers resolve contradictions in biological activity data for structurally similar acetamides?
Methodological Answer:
Contradictions often arise from assay variability, impurity artifacts, or unaccounted stereochemistry. Strategies include:
- Reproducibility Checks : Re-synthesize compounds using strictly anhydrous conditions to avoid hydrolyzed byproducts.
- Chiral Separation : Use chiral HPLC or SFC to isolate enantiomers, as biological activity may differ significantly (e.g., notes enantiomeric specificity in binding).
- Target Engagement Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics directly, bypassing cell-based assay noise .
Basic Question: What solvent systems are optimal for in vitro stability studies of this compound?
Methodological Answer:
Stability varies with solvent polarity and pH:
- PBS (pH 7.4) : For simulating physiological conditions; monitor hydrolysis via LC-MS over 24–72 hours.
- DMSO Stock Solutions : Use ≤1% v/v in assays to avoid solvent-induced denaturation.
- Acetonitrile/Water Mixtures : Preferred for HPLC analysis due to compatibility with UV detection and low interference .
Advanced Question: How can hydrogen-bonding networks in the solid state inform formulation strategies?
Methodological Answer:
X-ray data for analogous compounds (e.g., ) reveal R₂²(10) hydrogen-bonded dimers involving N–H⋯O interactions. These networks influence solubility and crystallinity. For formulation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
